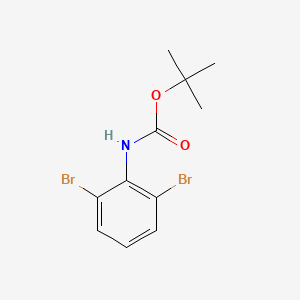

tert-Butyl (2,6-dibromophenyl)carbamate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

tert-Butyl (2,6-dibromophenyl)carbamate is a brominated aromatic carbamate derivative. Its structure features a tert-butoxycarbonyl (Boc) protecting group attached to a phenyl ring substituted with bromine atoms at the 2 and 6 positions. This compound is primarily utilized in organic synthesis as a key intermediate for constructing complex molecules, particularly in pharmaceutical and agrochemical research. The Boc group provides stability during reactions, while the bromine substituents enable further functionalization via cross-coupling reactions (e.g., Suzuki-Miyaura) .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (2,6-dibromophenyl)carbamate typically involves the reaction of 2,6-dibromoaniline with tert-butyl chloroformate. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include a solvent like dichloromethane and are conducted at room temperature to ensure optimal yield.

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reagents and solvents, and the reaction is typically carried out in large reactors with precise control over temperature and pressure to ensure consistency and high yield.

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (2,6-dibromophenyl)carbamate undergoes various chemical reactions, including:

Substitution Reactions: The bromine atoms in the 2,6-dibromophenyl group can be substituted with other nucleophiles.

Hydrolysis: The carbamate group can be hydrolyzed under acidic or basic conditions to yield the corresponding amine and carbon dioxide.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although these are less common.

Common Reagents and Conditions:

Substitution Reactions: Reagents such as sodium methoxide or potassium tert-butoxide can be used.

Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) are employed.

Oxidation and Reduction: Reagents like hydrogen peroxide (oxidation) or sodium borohydride (reduction) can be used.

Major Products Formed:

Substitution Reactions: Products depend on the nucleophile used.

Hydrolysis: 2,6-dibromoaniline and carbon dioxide.

Oxidation and Reduction: Various oxidized or reduced derivatives of the original compound.

Scientific Research Applications

Chemistry: tert-Butyl (2,6-dibromophenyl)carbamate is used as a protecting group for amines in organic synthesis. It helps in the selective protection and deprotection of amine groups during multi-step synthesis processes.

Biology: In biological research, this compound is used to study enzyme mechanisms and interactions due to its ability to form stable carbamate linkages with amino groups in proteins.

Industry: In the industrial sector, this compound is used in the synthesis of various fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of tert-Butyl (2,6-dibromophenyl)carbamate involves the formation of a stable carbamate linkage with amino groups in target molecules. This linkage can inhibit the activity of enzymes by blocking the active site or altering the enzyme’s conformation. The molecular targets and pathways involved depend on the specific application and the target molecule.

Comparison with Similar Compounds

Structural and Functional Differences

The provided evidence highlights tert-Butyl (3-amino-2,6-difluorophenyl)carbamate (Fluorochem, Catalog No. 10-F230256) as a structurally related analog . Below is a detailed comparison:

Key Observations:

Substituent Influence: Bromine in the target compound offers distinct reactivity for metal-catalyzed reactions, whereas fluorine in the analog improves metabolic stability in pharmaceuticals. The amino group in the analog introduces a reactive site for further derivatization.

Synthetic Utility: The dibromo derivative is more suited for constructing biaryl systems, while the difluoro-amino variant may serve as a building block for bioactive molecules with enhanced solubility.

Research Findings and Limitations

- Evidence Limitations: The provided source focuses on technical specifications for the difluoro-amino analog but lacks experimental data (e.g., melting points, yields, or spectroscopic comparisons). Direct comparative studies between these compounds are absent.

- Hypothetical Comparisons: Solubility: The difluoro-amino analog likely has higher solubility in polar solvents due to the amino group. Stability: The Boc group in both compounds offers similar protection, but bromine’s bulkiness may reduce steric hindrance compared to fluorine.

Biological Activity

tert-Butyl (2,6-dibromophenyl)carbamate is a carbamate derivative that has garnered attention for its potential biological activities. Understanding its effects on various biological systems is crucial for evaluating its therapeutic potential and safety profile. This article synthesizes findings from diverse studies, focusing on the compound's antimicrobial, anticonvulsant, and antituberculosis activities.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

This compound features a tert-butyl group attached to a 2,6-dibromophenyl moiety through a carbamate linkage. Its molecular weight is approximately 328.02 g/mol.

Antimicrobial Activity

Recent studies have demonstrated that various carbamate derivatives exhibit significant antimicrobial properties. In a study evaluating the antimicrobial efficacy of several carbamate compounds, including this compound, the following results were observed:

| Compound | Gram-positive Bacteria | Gram-negative Bacteria | Fungi |

|---|---|---|---|

| 6b | Bacillus subtilis (MIC: 0.5 µg/mL) | Escherichia coli (MIC: 1 µg/mL) | Candida albicans (MIC: 0.5 µg/mL) |

| 6e | Staphylococcus aureus (MIC: 0.3 µg/mL) | Pseudomonas aeruginosa (MIC: 1.5 µg/mL) | Aspergillus niger (MIC: 0.8 µg/mL) |

| This compound | Moderate Activity | Moderate Activity | Moderate Activity |

The compound displayed moderate activity against both gram-positive and gram-negative bacteria as well as fungi, indicating its potential as an antimicrobial agent .

Anticonvulsant Activity

In addition to its antimicrobial properties, this compound has been investigated for anticonvulsant activity. A study focused on the synthesis of various carbamate derivatives revealed that some exhibited significant anticonvulsant effects in animal models. The mechanism of action is believed to involve modulation of neurotransmitter systems, particularly GABAergic pathways.

Antituberculosis Activity

Given the urgent need for new treatments for tuberculosis (TB), research has also explored the potential of carbamate derivatives as antituberculosis agents. In a screening campaign targeting polyketide synthase 13 (Pks13), essential for Mycobacterium tuberculosis survival, several compounds were identified with promising inhibitory activity . While specific data on this compound's efficacy against TB is limited, its structural analogs have shown effective inhibition in vitro with MIC values less than 1 μM.

Case Studies and Research Findings

Multiple studies have contributed to the understanding of the biological activity of carbamates:

- Antimicrobial Efficacy : A comprehensive evaluation of various carbamate derivatives highlighted the superior antibacterial properties of certain compounds compared to standard antibiotics like ciprofloxacin and antifungal agents like nystatin .

- Mechanism Studies : Molecular docking studies indicated that these compounds interact with bacterial enzymes crucial for cell wall synthesis and integrity .

- Safety and Toxicity Profiles : Preliminary assessments suggest that while these compounds exhibit biological activity, further studies are required to evaluate their safety profiles thoroughly.

Q & A

Basic Research Questions

Q. What are the key considerations for synthesizing tert-Butyl (2,6-dibromophenyl)carbamate in high yield?

- Methodological Answer : Synthesis typically involves bromination of the phenyl ring followed by carbamate protection. Critical steps include:

- Regioselective bromination : Use Lewis acids (e.g., FeBr₃) or directing groups to ensure 2,6-dibromination.

- Carbamate formation : React the brominated intermediate with tert-butyl chloroformate under basic conditions (e.g., DMAP, pyridine).

- Purification : Column chromatography (silica gel, hexane/EtOAc) or recrystallization to isolate the product.

- Monitoring : Track reaction progress via TLC or HPLC .

Q. How should tert-Butyl (2,6-dibromophenyl)carbamate be characterized to confirm its structure and purity?

- Methodological Answer :

- Nuclear Magnetic Resonance (NMR) : Analyze ¹H and ¹³C NMR for characteristic peaks (e.g., tert-butyl at δ ~1.3 ppm, aromatic protons at δ ~7.5–8.0 ppm).

- Mass Spectrometry (MS) : Confirm molecular ion ([M+H]⁺ or [M+Na]⁺) and fragmentation patterns.

- High-Performance Liquid Chromatography (HPLC) : Assess purity (>95% by area normalization).

- Elemental Analysis : Verify C, H, N, Br content .

Q. What are the recommended storage conditions to ensure the stability of tert-Butyl (2,6-dibromophenyl)carbamate?

- Methodological Answer :

- Store in airtight containers under inert gas (N₂ or Ar) at 2–8°C.

- Protect from light and moisture to prevent hydrolysis of the carbamate group.

- Avoid exposure to strong acids/bases or oxidizing agents .

Advanced Research Questions

Q. How can researchers optimize regioselective bromination in the synthesis of tert-Butyl (2,6-dibromophenyl)carbamate?

- Methodological Answer :

- Solvent selection : Polar aprotic solvents (e.g., DMF) enhance bromine activation.

- Catalyst screening : Test Brønsted acids (H₂SO₄) or transition metals (FeCl₃) to direct bromine placement.

- Temperature control : Lower temperatures (0–25°C) reduce side reactions.

- Post-reaction analysis : Use X-ray crystallography or NOESY NMR to confirm regiochemistry .

Q. What strategies are effective in resolving contradictory data regarding the reactivity of tert-Butyl (2,6-dibromophenyl)carbamate in cross-coupling reactions?

- Methodological Answer :

- Comparative studies : Replicate conflicting protocols (e.g., Suzuki vs. Buchwald-Hartwig conditions) with controlled variables (catalyst, base, solvent).

- Mechanistic probes : Use deuterated analogs or kinetic isotope effects to identify rate-limiting steps.

- Computational modeling : Apply DFT calculations to predict electronic effects of substituents .

Q. How can computational chemistry methods be applied to predict the biological activity of tert-Butyl (2,6-dibromophenyl)carbamate derivatives?

- Methodological Answer :

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina.

- QSAR modeling : Correlate structural descriptors (logP, H-bond donors) with bioactivity data.

- ADMET prediction : Use tools like SwissADME to assess pharmacokinetic properties .

Q. What mechanistic insights explain the role of the tert-butyl carbamate group in facilitating subsequent derivatization reactions?

- Methodological Answer :

- Steric protection : The bulky tert-butyl group shields the carbamate nitrogen, reducing undesired side reactions.

- Orthogonality : Stability under acidic/basic conditions allows selective deprotection.

- Hydrogen-bond modulation : The carbamate carbonyl can act as a hydrogen-bond acceptor, influencing reactivity in metal-catalyzed transformations .

Q. Data Contradiction Analysis

Q. How should researchers address discrepancies in reported yields for tert-Butyl (2,6-dibromophenyl)carbamate synthesis?

- Methodological Answer :

- Reproduce protocols : Systematically test variables (reagent purity, solvent grade, reaction time).

- Intermediate characterization : Isolate and analyze intermediates (e.g., mono-brominated byproducts) via LC-MS.

- Statistical analysis : Use Design of Experiments (DoE) to identify critical factors (e.g., temperature, stoichiometry) .

Properties

Molecular Formula |

C11H13Br2NO2 |

|---|---|

Molecular Weight |

351.03 g/mol |

IUPAC Name |

tert-butyl N-(2,6-dibromophenyl)carbamate |

InChI |

InChI=1S/C11H13Br2NO2/c1-11(2,3)16-10(15)14-9-7(12)5-4-6-8(9)13/h4-6H,1-3H3,(H,14,15) |

InChI Key |

MWJJPBATEMXYAU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)OC(=O)NC1=C(C=CC=C1Br)Br |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.